molecular formula C21H18N2O3S B2671591 N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921559-71-9

N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2671591
CAS No.: 921559-71-9
M. Wt: 378.45
InChI Key: UULGARYFLPXBMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as isoindolinones, has been reported . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . A common method for synthesizing 3,3-disubstituted isoindolinones involves cascade reactions of 2-acylbenzonitriles with several nucleophiles .

Scientific Research Applications

Biocatalysis in Drug Metabolism

A study by Zmijewski et al. (2006) utilized biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395, demonstrating its application in drug metabolism studies. This approach facilitated the structural characterization of drug metabolites, which is crucial for understanding drug behavior in biological systems (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Carbonic Anhydrase Inhibitory and Anticancer Activities

Eldehna et al. (2017) synthesized novel sulfonamide derivatives that showed significant inhibitory activity against carbonic anhydrase isoforms and demonstrated anticancer activities against breast and colorectal cancer cell lines. This highlights the compound's potential in developing treatments for cancer through enzyme inhibition (Eldehna, Abo-Ashour, Nocentini, Gratteri, Eissa, Fares, Ismael, Ghabbour, Elaasser, Abdel‐Aziz, & Supuran, 2017).

Development of ELISA for Antibiotics Analysis

Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) using antibodies against sulfonamide antibiotics, showcasing the compound's utility in analytical chemistry for detecting antibiotic residues in milk samples. This research contributes to ensuring food safety and compliance with regulatory standards (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Anticonvulsant Activity of Sulfonamide Derivatives

Khokra et al. (2019) explored the anticonvulsant potential of benzothiazole-coupled sulfonamide derivatives. Their research demonstrated the therapeutic potential of these compounds in treating seizures, highlighting their interaction with nicotinic acetylcholine ion-gated receptors (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019).

Sulfonamide-derived Ligands for Metal Complexes

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities. This study underscores the compound's potential in creating new antimicrobial agents and its role in applied organometallic chemistry (Chohan & Shad, 2011).

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-20-12-9-18(13-17(20)14-21(23)24)22-27(25,26)19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGARYFLPXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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